molecular formula C10H9NOS B8718933 2-Phenacylsulfanylacetonitrile CAS No. 80737-85-5

2-Phenacylsulfanylacetonitrile

Cat. No.: B8718933
CAS No.: 80737-85-5
M. Wt: 191.25 g/mol
InChI Key: ZXNWVZRDLOLZFL-UHFFFAOYSA-N
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Description

2-Phenacylsulfanylacetonitrile is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80737-85-5

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-phenacylsulfanylacetonitrile

InChI

InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2

InChI Key

ZXNWVZRDLOLZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Part A. A mixture of 2-mercaptoacetophenone (6.96 g, 45.7 mmol), chloroacetonitrile (3.00 mL, 47.4 mmol), and potassium carbonate (7.21 g, 52.2 mmol) in tetrahydrofuran (100 mL) was stirred at ambient temperature for 12 hours. The mixture was poured into water (400 mL), and this was extracted with ethyl acetate (400 mL), then methylene chloride (400 mL). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated. The residual oil was separated by flash chromatography (1:4 ethyl acetate-hexane) to afford the product, phenacylthio-acetonitrile, as a pale pink oil (7.51 g, 39.3 mmol, 86%). 1H NMR (CDCl3): δ 7.96 (2H, dd, J=8.0, 1.1 Hz); 7.65-7.56(1H, m); 7.50 (2H, t, J=7.7 Hz); 4.13 (2H, s); 3.45 (2H, s). Mass spectrum (NH3 -CI/DDIP): m/z 210 (21%); 209 (100%); 192 (2%); 170 (1%); 139 (1%).
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